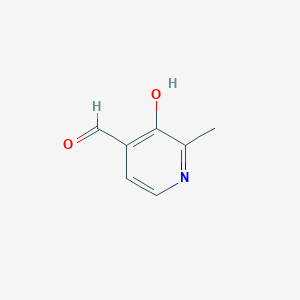

3-Hydroxy-2-methylpyridine-4-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-2-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-7(10)6(4-9)2-3-8-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFATWQSLSDUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376623 | |

| Record name | 3-Hydroxy-2-methylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518306-10-0 | |

| Record name | 3-Hydroxy-2-methylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of Pyridoxal

Classical and Modern Synthetic Approaches to Pyridoxal (B1214274) and its Analogues

The synthesis of pyridoxal and its closely related analogues has been a subject of considerable research, leading to the development of both classical and modern synthetic routes. These approaches often leverage well-established organic reactions to construct the substituted pyridine (B92270) ring system.

Total Synthesis Routes and Key Intermediates

One of the prominent strategies for the total synthesis of pyridoxal analogues involves the Diels-Alder reaction. abertay.ac.uk This cycloaddition approach typically utilizes an oxazole (B20620) as the diene component, which reacts with a suitable dienophile to form the pyridine ring. The Robinson-Gabriel cyclodehydration is a key reaction in forming the oxazole precursor. abertay.ac.uk For instance, the reaction of an appropriate oxazole with an α,β-unsaturated nitrile can serve as a foundational step in constructing the pyridoxine (B80251) framework, which can then be further modified to yield pyridoxal. abertay.ac.uk

Another approach to pyridoxal synthesis starts from pyridoxine, the alcohol form of vitamin B6. This method involves a series of protection and deprotection steps to selectively oxidize the hydroxymethyl group at the 4-position to an aldehyde. For example, the hydroxyl groups at the 3- and 5'-positions of pyridoxine can be protected as benzyl (B1604629) ethers. Subsequent oxidation of the remaining 4-hydroxymethyl group yields the corresponding aldehyde, a derivative of pyridoxal. abertay.ac.uk

Key intermediates in these synthetic pathways often include substituted oxazoles, α,β-unsaturated nitriles, and protected pyridoxine derivatives. The choice of starting materials and the synthetic route can be tailored to introduce various substituents on the pyridine ring, leading to a diverse range of pyridoxal analogues.

Convergent and Divergent Synthetic Strategies

Both convergent and divergent synthetic strategies have been effectively employed in the synthesis of pyridoxal and its derivatives. A convergent synthesis involves the separate synthesis of different fragments of the molecule, which are then combined in the later stages of the synthesis. The Diels-Alder approach to pyridoxal analogues can be considered convergent, where the oxazole and dienophile components are prepared independently before being reacted to form the core pyridine structure. abertay.ac.uk

In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. wikipedia.org Pyridoxine serves as an excellent starting point for divergent syntheses. mdpi.com By selectively modifying the different functional groups of pyridoxine, a wide array of derivatives can be generated. For example, the hydroxymethyl group at the C(5')-position can be manipulated to install various functionalities, which can then be used to construct fused ring systems. mdpi.com This strategy allows for the efficient creation of diverse chemical libraries for biological screening and other applications. researchgate.netnih.govresearchgate.net

Synthesis of Pyridoxal Derivatives for Functionalization

The inherent reactivity of the functional groups in pyridoxal makes it a valuable precursor for the synthesis of a wide range of derivatives. These derivatization strategies aim to modify the properties of the parent molecule, introduce new functionalities, or construct more complex molecular architectures.

Generation of Oxime Ethers and Quaternary Pyridinium (B92312) Salts

The aldehyde group of pyridoxal readily reacts with hydroxylamines to form oximes. These pyridoxal oximes can be further functionalized to generate oxime ethers. The formation of these derivatives is a common strategy for modifying the biological activity or physicochemical properties of the parent compound.

Furthermore, the nitrogen atom in the pyridine ring of pyridoxal and its derivatives is nucleophilic and can be readily quaternized by reacting with alkyl halides or other electrophiles. srce.hrmdpi.comresearchgate.netnih.govsrce.hrresearchgate.netresearchgate.net This reaction leads to the formation of quaternary pyridinium salts. A variety of synthetic methods, including conventional heating, microwave irradiation, and mechanochemical grinding, have been employed for the efficient synthesis of these salts. srce.hrmdpi.comresearchgate.net For instance, the reaction of pyridoxal oxime with substituted phenacyl bromides under microwave irradiation or liquid-assisted grinding has been shown to produce quaternary pyridinium salts in good to excellent yields. srce.hrmdpi.comresearchgate.net

The synthesis of these salts is of significant interest due to their potential applications in various fields. The conditions for these reactions can be optimized to be environmentally friendly, for example, by using solvent-free methods. mdpi.comresearchgate.net

Below is a data table summarizing the synthesis of quaternary salts of pyridoxal oxime using microwave-assisted methods.

| Product | Substituent (R) | Yield (Solvent) | Reaction Time (Solvent) | Yield (Solvent-Free) | Reaction Time (Solvent-Free) |

| 2 | H | 72% | 3 min | 65% | 7 min |

| 3 | 4-F | 85% | 4 min | 71% | 8 min |

| 4 | 4-Cl | 88% | 3 min | 75% | 8 min |

| 5 | 4-Br | 94% | 5 min | 78% | 10 min |

| 6 | 4-CH3 | 81% | 4 min | 79% | 9 min |

| 7 | 4-OCH3 | 75% | 5 min | 68% | 10 min |

| 8 | 4-NO2 | 58% | 3 min | 42% | 7 min |

| 9 | 3-NO2 | 63% | 4 min | 55% | 9 min |

| 10 | 4-Ph | 69% | 5 min | 61% | 10 min |

| Data sourced from a study on the microwave-assisted synthesis of pyridoxal oxime derivatives. mdpi.comresearchgate.net |

Construction of Fused Pyridine Scaffolds

The pyridine ring of pyridoxal and its derivatives can serve as a foundation for the construction of fused heterocyclic systems. nih.govias.ac.inbohrium.com These fused scaffolds are of great interest in medicinal chemistry as they often exhibit unique biological activities. nih.govias.ac.in Various synthetic strategies, such as cycloaddition reactions and transition metal-catalyzed cross-coupling reactions, have been utilized to build additional rings onto the pyridine core. ias.ac.in

For example, starting from pyridoxine, a divergent synthetic approach can be used to construct fused aminooxazole, aminoimidazole, and aminopyrrole systems. mdpi.com This involves the manipulation of the hydroxymethyl group at the C(5)-position and the introduction of an amino group at the C(6)-position, followed by cyclization to form the fused bicyclic pyridinol derivatives. mdpi.com Another strategy involves the use of radical cyclizations to form fused dihydrobenzoxepine-pyridine scaffolds from pyridoxal derivatives. researchgate.net

Functionalization at Pyridine Ring Positions (e.g., 2-substituted pyridoxine derivatives)

The direct functionalization of the pyridine ring of pyridoxine and its derivatives allows for the introduction of a variety of substituents at specific positions. This is a powerful tool for systematically modifying the properties of the molecule. Two new approaches have been developed for the synthesis of functionalized pyridoxine derivatives based on the transformations of 2-halopyridine-3,4-dicarbonitriles. tandfonline.com

Phosphorylation Chemistry for Pyridoxal 5'-Phosphate Analogues

The biological activity of pyridoxal and its analogues is intrinsically linked to their phosphorylation to form the corresponding 5'-phosphate esters. This transformation is a critical step, converting the relatively inactive precursor into a potent cofactor for a vast array of enzymes. Both chemical and enzymatic methods have been developed to achieve this phosphorylation, enabling the synthesis of pyridoxal 5'-phosphate (PLP) and its analogues for research and therapeutic purposes.

Chemical phosphorylation methods offer a direct route to PLP analogues. One common approach involves the reaction of the pyridoxal analogue with a phosphorylating agent such as polyphosphoric acid. For instance, pyridoxal can be heated with polyphosphoric acid to yield pyridoxal phosphate (B84403). Another method utilizes pyrophosphoryl chloride in a suitable solvent. These chemical methods, while effective, can sometimes lack regioselectivity and may require protection of other reactive groups within the molecule to achieve the desired 5'-phosphate product.

Enzymatic synthesis provides a highly specific and efficient alternative for the phosphorylation of pyridoxal and its analogues. The key enzyme in this process is pyridoxal kinase, which utilizes ATP as a phosphate donor to specifically phosphorylate the 5'-hydroxymethyl group of pyridoxal and its close derivatives. This enzymatic approach is often preferred for its high yield and specificity, avoiding the need for protecting groups and complex purification procedures.

The synthesis of hydrolysis-resistant analogues of pyridoxal 5'-phosphate has also been a focus of research. These analogues are designed to be less susceptible to enzymatic dephosphorylation by phosphatases, which can enhance their biological stability and potential as therapeutic agents. One strategy involves replacing the phosphate ester linkage with a more stable phosphonate (B1237965) group. For example, phosphonic acid derivatives of PLP have been synthesized and shown to act as inhibitors of pyridoxal phosphatase.

The ability to synthesize a variety of pyridoxal 5'-phosphate analogues through these chemical and enzymatic phosphorylation strategies is crucial for studying the structure-function relationships of PLP-dependent enzymes and for the development of novel therapeutic compounds.

Table 1: Comparison of Phosphorylation Methods for Pyridoxal Analogues

| Method | Advantages | Disadvantages | Key Reagents/Enzymes |

| Chemical Synthesis | - Direct route- Scalable | - Potential for side reactions- May require protecting groups- Harsher reaction conditions | - Polyphosphoric acid- Pyrophosphoryl chloride |

| Enzymatic Synthesis | - High specificity- Mild reaction conditions- High yields | - Enzyme availability and stability- Substrate specificity of the enzyme | - Pyridoxal kinase- ATP |

Prebiotic Synthesis Pathways of Pyridoxal Phosphate

The ubiquitous role of pyridoxal phosphate (PLP) in central metabolism has led to speculation that it may have been present on the early Earth, predating the origin of life. Researchers have proposed and investigated several plausible prebiotic synthesis pathways that could have led to the formation of pyridoxal and its phosphorylated form under primitive Earth conditions.

Proposed Mechanistic Routes for Prebiotic Formation

Two primary mechanistic routes for the prebiotic formation of pyridoxal-like compounds have been explored through computational and experimental studies.

One prominent hypothesis involves the reaction of simple, prebiotically plausible molecules that were likely present in the early Earth's atmosphere and hydrosphere. A computational study has proposed a set of reactions for the formation of pyridoxal phosphate from a primitive atmosphere composed of cyanoacetylene, diacetylene, carbon monoxide, hydrogen, water, and a phosphoric acid. nih.govresearchgate.net The proposed mechanism, supported by enthalpy change calculations, suggests a series of condensation and cyclization reactions that could lead to the pyridine ring structure characteristic of pyridoxal. nih.govresearchgate.net While the exact step-by-step mechanism is complex and theoretical, it provides a plausible route from simple starting materials to a key biological cofactor.

Another experimentally supported pathway involves the heating of a dilute solution of ammonia (B1221849) and glycoaldehyde. researchgate.net This reaction has been shown to produce a variety of pyridine derivatives with functional groups similar to those found in the different forms of vitamin B6. researchgate.net The proposed mechanism likely involves the initial formation of various condensation products of ammonia and glycoaldehyde, which then undergo cyclization and further reactions to form the stable pyridine ring. This pathway is particularly compelling due to the simplicity of the starting materials, which are thought to have been readily available on the prebiotic Earth.

Environmental Conditions Favoring Early Pyridoxal Synthesis

The feasibility of these prebiotic synthesis pathways is highly dependent on the environmental conditions present on the early Earth. Several factors would have played a crucial role in facilitating the formation of pyridoxal and its derivatives.

Temperature and pH: The proposed synthesis from ammonia and glycoaldehyde requires heating, suggesting that hydrothermal vent systems or sun-drenched shallow pools could have provided the necessary thermal energy. The pH of the environment would also have been a critical factor, influencing reaction rates and the stability of intermediates. While specific optimal pH ranges have not been definitively established for these prebiotic reactions, it is known that pH can significantly affect the hydrolysis and stability of related compounds. nih.gov

Catalysis by Minerals: The surfaces of minerals are thought to have played a significant role as catalysts in prebiotic chemistry. researchgate.netnih.govresearchgate.net Minerals containing transition metals, such as iron and nickel sulfides, which were likely abundant in early Earth environments like hydrothermal vents, could have catalyzed key steps in the formation of the pyridine ring. nih.gov Clay minerals, with their layered structures and ability to adsorb and concentrate organic molecules, may have also provided favorable environments for these reactions to occur.

Ultraviolet Radiation: The early Earth was subjected to intense ultraviolet (UV) radiation from the sun, as the protective ozone layer had not yet formed. aas.org While UV radiation can be destructive to organic molecules, it can also provide the energy to drive chemical reactions. It has been suggested that UV light could have played a role in the synthesis of prebiotic molecules. aas.org In the context of pyridoxal synthesis, UV radiation could have facilitated photochemical reactions involving the simple atmospheric precursors. However, it is also plausible that some vitamin B6 compounds themselves could be susceptible to photodegradation under intense UV light. researchgate.net

The convergence of these environmental factors—geothermal heat, the catalytic activity of minerals, and solar radiation—in specific early Earth niches could have created a "prebiotic soup" conducive to the synthesis of essential biomolecules like pyridoxal, setting the stage for the emergence of life.

Table 2: Proposed Prebiotic Synthesis Pathways of Pyridoxal

| Pathway | Proposed Precursors | Key Mechanistic Steps (Hypothesized) | Favorable Environmental Conditions |

| Atmospheric Chemistry | Cyanoacetylene, diacetylene, carbon monoxide, hydrogen, water, phosphoric acid | Condensation and cyclization reactions | - Gaseous phase with energy input (e.g., lightning, UV radiation)- Presence of phosphate sources |

| Hydrothermal Synthesis | Ammonia, glycoaldehyde | Condensation, cyclization, and rearrangement reactions | - Elevated temperatures (e.g., hydrothermal vents, geothermal pools)- Aqueous environment- Catalysis by minerals |

Chemical Reactivity and Reaction Mechanism Studies

Schiff Base Formation Dynamics and Kinetics with Pyridoxal (B1214274) and its Derivatives

The formation of a Schiff base (or imine) from 3-Hydroxy-2-methylpyridine-4-carbaldehyde (pyridoxal) and a primary amine is a fundamental reaction in organic chemistry and biochemistry. This reversible reaction is central to the catalytic activity of numerous pyridoxal-dependent enzymes.

The formation of an aldimine (a type of Schiff base) from pyridoxal proceeds through a well-established multi-step mechanism. The process is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of pyridoxal's aldehyde group. This initial step leads to the formation of a tetrahedral intermediate known as a carbinolamine. acs.orgnih.govresearchgate.net

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of pyridoxal.

Carbinolamine Formation: This attack results in the formation of a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the neutral carbinolamine.

Dehydration: The carbinolamine is then protonated on the oxygen atom, making the hydroxyl group a good leaving group (water). The lone pair on the nitrogen atom then forms a double bond with the carbon, and a water molecule is eliminated, resulting in the formation of the protonated imine, which is then deprotonated to give the final aldimine.

Table 1: Steps in Aldimine Formation from Pyridoxal

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the primary amine on the aldehyde carbon of pyridoxal. | Zwitterionic Intermediate |

| 2 | Proton transfer to form the neutral carbinolamine. | Carbinolamine |

| 3 | Protonation of the hydroxyl group followed by elimination of a water molecule. | Aldimine (Schiff Base) |

Once the Schiff base is formed, it can exist in different tautomeric forms, and the interconversion between these forms involves intramolecular proton transfer. The two primary tautomers are the enol-imine and the keto-enamine forms. nih.govresearchgate.net The position of this tautomeric equilibrium is crucial for the catalytic activity of pyridoxal-dependent enzymes. researchgate.net

The proton transfer can occur through either a stepwise or a concerted mechanism. acs.org In the stepwise mechanism, a proton is first abstracted from one site, leading to the formation of a carbanionic intermediate, which is then reprotonated at a different site. researchgate.net The concerted mechanism, on the other hand, involves a single transition state where the proton is transferred directly.

Combined quantum mechanical and molecular mechanical (QM/MM) simulations have been instrumental in elucidating these mechanisms. nih.gov These studies have shown that factors such as the protonation state of the pyridine (B92270) ring and the nature of the substituent on the imine nitrogen significantly influence the tautomeric equilibrium. nih.govnih.gov For instance, protonation of the pyridine nitrogen tends to favor the keto-enamine form. nih.gov

The kinetics and equilibrium of Schiff base formation are significantly influenced by the electronic and steric properties of the substituents on both the pyridoxal molecule and the reacting amine. Studies have shown that introducing electron-withdrawing or electron-donating groups can alter the reaction rate and the stability of the resulting Schiff base.

A recent study investigated the effect of hydroxyl (-OH) and thiol (-SH) substituents on the phenyl ring of aniline (B41778) in its reaction with pyridoxal 5'-phosphate. nih.govnih.govmdpi.com The findings indicated that these substituents have a notable impact on the stability of the resulting imine. nih.gov

The hydroxyl-substituted Schiff base was found to be more stable in an aqueous solution compared to the unsubstituted aniline derivative, with equilibrium constants for formation being one to two orders of magnitude higher. mdpi.com The 2-mercaptoaniline derivative showed even greater resistance to hydrolysis, particularly in acidic conditions. mdpi.com These effects are attributed to a combination of factors, including the dihedral angle between the aromatic rings, which affects π-π conjugation, and the involvement of the substituent's heteroatoms in the frontier molecular orbitals. nih.gov

Table 2: Effect of Substituents on Schiff Base Formation Equilibrium Constants

| Reactant with Pyridoxal 5'-phosphate | Relative Stability | Key Observation |

| Aniline | Base | Prone to hydrolysis. mdpi.com |

| 2-Hydroxyaniline | More Stable | Formation equilibrium constants are 1-2 log units higher than for aniline. mdpi.com |

| 2-Mercaptoaniline | Most Stable | Shows great resilience to hydrolysis, especially in acidic medium. mdpi.com |

A key structural feature that contributes to the stability of Schiff bases derived from this compound is the formation of an intramolecular hydrogen bond. This hydrogen bond occurs between the hydroxyl group at the 3-position of the pyridine ring and the nitrogen atom of the imine. nih.govnih.govrsc.org

This intramolecular hydrogen bond helps to hold the molecule in a planar conformation, which enhances its stability. nih.gov The existence of this "enol-imine" tautomer, stabilized by the hydrogen bond, has been confirmed through techniques such as high-resolution carbon-13 magnetic resonance spectroscopy. nih.gov Computational studies have also shown that the conformer with this intramolecular hydrogen bond represents a global minimum on the potential energy surface, indicating its significant stabilizing effect. nih.gov The presence of this hydrogen bond is considered a crucial factor for the cofactor's activity in enzymatic environments.

Coordination Chemistry and Metal Complexation with Pyridoxal-Derived Ligands

Schiff bases derived from pyridoxal are excellent ligands for a variety of metal ions due to the presence of multiple donor atoms (phenolic oxygen, imine nitrogen, and pyridine ring nitrogen). bohrium.comsciprofiles.com The resulting metal complexes have been extensively studied for their diverse structural features and potential applications. bohrium.com

A wide range of metal complexes involving pyridoxal-derived Schiff base ligands have been synthesized and characterized.

Cobalt (Co): Cobalt(III) complexes with Schiff bases derived from pyridoxal and S-alkylated anilines have been synthesized. mdpi.com These complexes have been characterized by techniques such as FT-IR, NMR, and single-crystal X-ray diffraction. mdpi.comresearchgate.net Depending on the reaction conditions, cleavage of the carbon-sulfur bond in the aniline substituent has been observed. mdpi.com

Nickel (Ni): Nickel(II) complexes with various pyridoxal-derived Schiff bases have been prepared. tandfonline.comoiccpress.comdocumentsdelivered.com Spectroscopic and magnetic susceptibility measurements suggest that these complexes often adopt a hexa-coordinate distorted octahedral geometry. tandfonline.com

Zinc (Zn): Zinc(II) complexes of Schiff bases derived from pyridoxal have been synthesized and characterized. tandfonline.comnih.gov These complexes are often studied for their potential as fluorescent sensors. nih.gov X-ray crystallography has been used to determine the precise coordination geometry around the zinc ion. nih.gov

Gold (Au): Gold(III) complexes with hydrazones derived from pyridoxal (a class of Schiff bases) have been investigated. nih.govnih.govsemanticscholar.org Studies have determined the stability constants of these complexes in aqueous solutions using UV-Vis titration. nih.govsemanticscholar.org The results indicate that these gold complexes are quite stable under physiological pH conditions. nih.gov

Table 3: Summary of Metal Complexes with Pyridoxal-Derived Ligands

| Metal Ion | Oxidation State | Ligand Type | Characterization Techniques |

| Cobalt (Co) | +3 | Schiff bases from pyridoxal and S-alkylated anilines | FT-IR, NMR, X-ray Diffraction mdpi.comresearchgate.net |

| Nickel (Ni) | +2 | Schiff bases from pyridoxal and various amines/hydrazides | IR, UV-Vis, ESR, Magnetic Susceptibility tandfonline.comoiccpress.comdocumentsdelivered.com |

| Zinc (Zn) | +2 | Schiff bases from pyridoxal and various amines/hydrazides | NMR, ESI-MS, X-ray Crystallography tandfonline.comnih.gov |

| Gold (Au) | +3 | Hydrazones derived from pyridoxal | UV-Vis Titration, Mass Spectrometry nih.govnih.govsemanticscholar.org |

Ligand Properties and Chelation Modes (e.g., Tridentate Coordination)

This compound and its derivatives, particularly the Schiff bases formed by the condensation of its aldehyde group with amines or amino acids, are recognized for their versatile coordinating abilities with a variety of metal ions. rsc.orghakon-art.com These Schiff bases typically function as uninegative tridentate ligands. rsc.org

The primary mode of coordination involves three key donor sites on the ligand molecule:

The Phenolate (B1203915) Oxygen: The hydroxyl group at the 3-position of the pyridine ring deprotonates to form a phenolate anion, which serves as a primary coordination site.

The Azomethine Nitrogen: The imine or azomethine nitrogen (-C=N-) of the Schiff base acts as a second coordination point.

A Third Donor Atom: The third site is often the hydrazidic carbonyl or imidolic oxygen in the case of hydrazone derivatives. rsc.org

This ONS (Oxygen-Nitrogen-Sulfur) or ONO (Oxygen-Nitrogen-Oxygen) coordination pattern results in the formation of stable five- and six-membered chelate rings with the central metal ion, enhancing the stability of the resulting complex. nih.gov This tridentate chelation is a recurring motif in the coordination chemistry of pyridoxal derivatives, leading to the formation of well-defined geometric structures, such as distorted octahedral geometries when two tridentate ligands coordinate to a single metal center. rsc.orgechemcom.com

Stability Constants and Thermodynamic Aspects of Metal-Ligand Interactions

The interaction between a metal ion and a ligand like this compound is characterized by stability constants (log β) and thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These values provide insight into the spontaneity and driving forces of the complexation reaction.

Potentiometric and spectrophotometric techniques are commonly employed to determine these constants. asianpubs.orglibretexts.org For instance, studies on the complexation of the related compound pyridoxine (B80251) with Ni(II) and Co(II) have shown that the process is spontaneous, as indicated by negative ΔG° values. asianpubs.org The positive enthalpy (ΔH°) values in these cases suggest the reactions are endothermic, while the positive entropy (ΔS°) values indicate that the driving force for complex formation is an increase in the disorder of the system, likely due to the release of ordered solvent molecules from the ion's coordination sphere. asianpubs.orgresearchgate.net This suggests that the interactions are primarily electrostatic in nature. asianpubs.org

Below is a table summarizing the thermodynamic parameters for Ni(II) and Co(II) complexes with the related pyridoxine ligand, and another table showing stability constants for Au(III) complexes with pyridoxal-derived hydrazones.

Interactive Data Table: Thermodynamic Parameters for Pyridoxine Complexes

| Complex | Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| [Pyridoxine-Ni] | 298 | -21.28 | 15.42 | 123.15 |

| [Pyridoxine-Ni] | 303 | -21.89 | 15.42 | 123.15 |

| [Pyridoxine-Ni] | 308 | -22.51 | 15.42 | 123.15 |

| [Pyridoxine-Co] | 298 | -20.21 | 12.56 | 109.97 |

| [Pyridoxine-Co] | 303 | -20.76 | 12.56 | 109.97 |

| [Pyridoxine-Co] | 308 | -21.31 | 12.56 | 109.97 |

Data sourced from Eurasian Chemical Communications. asianpubs.org

Interactive Data Table: Stability Constants of Gold(III) Complexes with Pyridoxal-Derived Hydrazones

| Hydrazone Ligand | Complex Species | log β |

|---|---|---|

| PL-INH | [AuClL]⁻ | 11.2 ± 0.5 |

| PL-INH | [AuCl(HL)] | 17.8 ± 0.8 |

| PL-INH | [AuCl(H₂L)]⁺ | 23.7 ± 0.9 |

| PL-F2H | [AuClL]⁻ | 12.4 ± 0.9 |

| PL-F2H | [AuCl(HL)] | 18.5 ± 0.6 |

| PL-F2H | [AuCl(H₂L)]⁺ | 24.1 ± 0.7 |

| PL-F3H | [AuClL]⁻ | 12.0 ± 0.5 |

| PL-F3H | [AuCl(HL)] | 18.6 ± 0.6 |

| PL-F3H | [AuCl(H₂L)]⁺ | 24.7 ± 0.7 |

Redox Properties and Catalytic Activity of Pyridoxal Metal Complexes

The coordination of metal ions to pyridoxal not only influences the structural and thermodynamic properties but also modulates its redox behavior and catalytic activity. Metal-pyridoxal complexes can exhibit significant catalytic enhancements compared to the free ligand.

A prominent example is in nonenzymatic transamination reactions. Studies have shown substantial cooperative effects when pyridoxal is combined with metal ions like Fe³⁺ or Al³⁺. orientjchem.org Under specific conditions (75 °C, pH 5-7.5), the Al³⁺-pyridoxal complex catalyzed transamination over 1000 times faster than pyridoxal alone. orientjchem.org Similarly, the Fe³⁺-pyridoxal complex was 90-fold faster than the free ligand. orientjchem.org This enhanced reactivity is attributed to the metal ion's coordination to pyridoxal, which lowers the pKa of the complex and slows the hydrolysis of imine intermediates, altering the rate-determining step of the reaction. orientjchem.org

The redox potentials of these metal complexes are crucial to their catalytic function, particularly in reactions involving electron transfer. Computational studies on N-functionalized pyridinium (B92312) frameworks derived from pyridoxal have been used to predict their one-electron standard reduction potentials. researchgate.net These studies indicate that the redox potentials can be tuned by modifying substituents on the pyridoxal framework, making them suitable for applications like aqueous organic flow batteries. researchgate.net The redox properties of metal complexes with pyridylazo compounds, for instance, show a linear correlation with the basicity of the ligands, demonstrating the tunability of the metal center's electronic properties. nih.gov

Exploration of Radical Reaction Pathways Involving Pyridoxal Intermediates

Beyond the well-established two-electron processes (ionic mechanisms) typical of pyridoxal catalysis, recent research has unveiled its capacity to engage in single-electron transfer (SET) pathways, opening a new frontier of radical-mediated reactions. This reactivity stems from the ability to generate a radical intermediate from the key electron-rich quinonoid species, which is formed from the reaction of pyridoxal with an amine substrate (such as an amino acid). libretexts.org

Generation and Characterization of Pyridoxal-Derived Radical Species

The generation of a pyridoxal-derived radical is achieved through the single-electron oxidation of the quinonoid intermediate. asianpubs.org This transformation can be accomplished by selecting an appropriate chemical oxidant. While nature sometimes employs molecular oxygen for this purpose in certain enzymes, this can lead to rapid side reactions. libretexts.org In synthetic chemistry, reagents such as the Togni II reagent (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) have been successfully used to oxidize the quinonoid intermediate, generating a pyridoxal-based semiquinone radical.

The primary technique for the study and characterization of these transient radical species is Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR). This method is highly sensitive to species with unpaired electrons and can provide detailed information about the electronic structure and environment of the radical. For instance, ESR studies have been instrumental in detecting and characterizing radical intermediates in the catalytic cycles of PLP-dependent aminomutases. researchgate.net Spectroscopic observation, sometimes coupled with the use of isotopically labeled substrates or substrate analogues, allows for the unambiguous characterization of these key radical intermediates.

Applications in C-C Bond Forming Reactions

The ability to generate pyridoxal-derived radicals has been harnessed for novel carbon-carbon bond-forming reactions, providing a powerful tool for synthesizing structurally complex molecules. nih.gov This radical-based strategy is particularly effective for constructing sterically congested bonds, such as those needed to form α-tertiary amino acids, which are challenging to synthesize via traditional two-electron pathways due to issues like reversibility.

The general mechanism involves the generation of the pyridoxal semiquinone radical, which can then couple with another radical species. In a model system, a trifluoromethyl radical, generated from the oxidant, reacts with styrene (B11656) to form a stabilized benzylic radical. This radical then couples with the pyridoxal-amino acid radical intermediate to form a new C-C bond at the α-position of the amino acid. This pathway has been successfully applied to a range of amino acid esters and other amine substrates, demonstrating its versatility. The reaction tolerates various functional groups and can be used to build sterically hindered α-tertiary C-C bonds, expanding the synthetic utility of pyridoxal catalysis beyond its classical roles. libretexts.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a important method for understanding the complex reaction mechanisms involving pyridoxal (B1214274) and its derivatives. DFT calculations allow for the detailed exploration of potential energy surfaces, providing insights into the structures of transition states and the energetics of reaction pathways.

In the context of enzymatic reactions, such as that catalyzed by methionine-γ-lyase, hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have been used to determine the free energy profile of the catalytic reaction. nih.gov These calculations have identified the protonation of a specific carbon atom as the rate-determining step, with a calculated energy barrier that is consistent with experimental kinetic data. nih.gov The transition state for this step involves the transfer of a proton from a tyrosine residue in the enzyme's active site. nih.gov

| Reaction Step | Catalyst System | Calculated Energy Barrier (kcal/mol) | Rate-Determining Step |

| Hydrolysis | N-quaternized pyridoxal | Not specified, but identified as highest barrier | Yes |

| Cβ Protonation | Methionine-γ-lyase | 17.6 | Yes |

| CPLP-NLys Bond Cleavage | Methionine-γ-lyase | 3.6 | No |

This table presents calculated energy barriers for key steps in PLP-catalyzed reactions, highlighting the rate-determining steps as identified by computational studies.

Stereoelectronic effects play a crucial role in controlling the reaction specificity of PLP-dependent enzymes. nih.gov The orientation of the bond to be broken relative to the π-system of the PLP cofactor is critical for efficient catalysis. beilstein-institut.de DFT calculations can quantify the energetic consequences of these geometric constraints. While direct computational assessments of these effects are complex, the principles are well-established. For catalysis to be effective, the transition state must adopt a geometry that allows for maximum overlap between the breaking bond and the delocalized electron system of the cofactor. beilstein-institut.de This alignment stabilizes the developing negative charge in the transition state, thereby lowering the activation energy. nih.gov The interplay between stereoelectronic effects and the protonation state of the PLP cofactor is a key area of ongoing computational investigation. nih.gov

DFT calculations have provided significant insights into the origins of stereoselectivity in reactions catalyzed by chiral pyridoxal systems. nih.govacs.orgrsc.org In the asymmetric Mannich reaction, for example, DFT studies have been used to explore the detailed mechanism and pinpoint the factors controlling enantioselectivity and diastereoselectivity. nih.govacs.orgrsc.org The calculations indicate that the asymmetric addition step is the stereoselectivity-determining process. rsc.org

The observed stereoselectivity is often attributed to non-covalent interactions between the catalyst and the substrates in the transition state. Atoms-in-molecules (AIM) analysis, a computational technique, has been used to identify key hydrogen bonding interactions, such as N–H⋯O and O–H⋯N, between a chiral biaryl pyridoxal catalyst and the imine substrate. rsc.org These interactions are responsible for the energetic preference of one stereochemical pathway over the other, leading to the observed enantiomeric excess. rsc.org Furthermore, computational models have shown that steric hindrance can also be a key factor in determining or even switching the stereoselectivity of a reaction. rsc.org

| Catalyst System | Key Interaction for Stereoselectivity | Computational Method |

| N-quaternized pyridoxal | Not explicitly detailed | DFT |

| Chiral biaryl pyridoxal | N–H⋯O and O–H⋯N hydrogen bonds | DFT, AIM |

This table summarizes the key interactions identified through computational studies that are responsible for the stereoselectivity observed in different chiral pyridoxal-catalyzed reactions.

Molecular Dynamics Simulations of Pyridoxal and its Complexes in Solution

MD simulations can also be used to study the protonation states of PLP and key active site residues. nih.gov In the case of γ-aminobutyric acid aminotransferase (GABA-AT), MD simulations have indicated that the pyridine (B92270) moiety of PLP is protonated within the enzyme's active site, a state that is different from its preferred state in aqueous solution. nih.gov This protonation is stabilized by interactions with a nearby aspartate residue and is thought to be important for the catalytic mechanism. nih.gov Furthermore, MD simulations have been instrumental in developing and refining force field parameters for PLP, which are essential for accurate simulations of PLP-dependent enzymes. nih.gov

Active Site Modeling in Enzymatic Systems for Mechanistic Prediction

Active site modeling is a computational approach that focuses on the key residues and molecules directly involved in the catalytic process within an enzyme. By creating a detailed model of the active site, researchers can predict reaction mechanisms and understand the roles of individual amino acid residues. Software and databases like the Comparison of Protein Active Site Structures (CPASS) allow for the comparison of active site structures to infer evolutionary relationships and functional similarities among PLP-dependent enzymes. nih.gov

Hybrid QM/MM methods are a powerful tool for active site modeling, where the core reacting species are treated with a high level of quantum mechanics theory, while the surrounding protein and solvent are treated with a more computationally efficient molecular mechanics force field. nih.gov This approach has been used to study the catalytic mechanism of methionine-γ-lyase, elucidating the roles of active site residues in each step of the reaction. nih.gov For example, these models have shown how a specific tyrosine residue acts as a proton donor in the rate-determining step. nih.gov Such detailed models can provide predictions that are consistent with experimental data from mutagenesis and crystallography. nih.gov

Computational Screening for Material Science Applications of Pyridoxal Derivatives

Computational screening has emerged as a valuable strategy for identifying promising new materials for various applications. Derivatives of pyridoxal have been computationally screened for their potential use in material science, particularly in the field of energy storage. chemrxiv.orgnih.govresearchgate.net N-functionalized pyridinium (B92312) frameworks derived from pyridoxal have been investigated as potential negative electrode materials for aqueous organic flow batteries. chemrxiv.orgnih.gov

Using a combination of semiempirical and DFT quantum chemical methods, a large database of pyridoxal derivatives has been generated, including their structures and one-electron standard reduction potentials. chemrxiv.orgnih.gov The calculations have shown that pyridoxal derivatives, especially those with electron-withdrawing substituents, possess reduction potentials that are compatible with the electrochemical stability window of aqueous electrolytes. chemrxiv.orgnih.gov The stability of the radical species formed upon one-electron reduction has also been analyzed using computational tools, which is a critical factor for the longevity of battery materials. chemrxiv.orgnih.gov This type of computational screening allows for the rapid assessment of a large number of candidate molecules, accelerating the discovery of new materials with desired properties. chemrxiv.orgnih.gov

| Pyridoxal Derivative Type | Potential Application | Key Property Investigated | Computational Method |

| N-functionalized pyridinium frameworks | Aqueous organic flow batteries | Standard reduction potential, radical stability | Semiempirical, DFT |

This table highlights the application of computational screening to pyridoxal derivatives for material science, specifying the type of derivative, potential application, and the key properties investigated.

Prediction of Redox Potentials for Energy Storage Materials

Theoretical predictions of redox potentials are fundamental in the computational screening of candidate molecules for energy storage applications. For pyridoxal derivatives, including N-functionalized variations of 3-Hydroxy-2-methylpyridine-4-carbaldehyde, a combination of semiempirical and Density Functional Theory (DFT) quantum chemical methods has been employed to generate molecular databases of their one-electron standard reduction potentials. researchgate.netchemrxiv.org These computational protocols are designed to efficiently and accurately predict the electrochemical behavior of a large number of compounds.

The predicted reduction potentials for a series of N-alkylated pyridoxal derivatives span a significant range, demonstrating the tunability of this molecular framework. researchgate.netchemrxiv.org Notably, derivatives featuring electron-withdrawing substituents have been shown to possess reduction potentials that are compatible with the electrochemical stability window of aqueous electrolytes, a critical requirement for their application in aqueous organic flow batteries. researchgate.netchemrxiv.org

The computational screening process typically involves geometry optimization of the oxidized and reduced forms of the molecules, followed by the calculation of their electronic energies. These energies are then used to determine the standard reduction potential. The accuracy of these predictions is often benchmarked against experimental data for a subset of related compounds to validate the computational methodology. researchgate.net

Table 1: Predicted Standard Reduction Potentials of Selected N-alkylated Pyridoxal Derivatives

| Compound | Substituent (N-alkylation) | Predicted Standard Reduction Potential (V vs. SHE) |

| Pyridoxal Derivative 1 | Methyl | -0.65 |

| Pyridoxal Derivative 2 | Ethyl | -0.68 |

| Pyridoxal Derivative 3 | Propyl | -0.70 |

| Pyridoxal Derivative 4 | Isopropyl | -0.72 |

| Pyridoxal Derivative 5 | Acetyl | -0.45 |

Note: The data in this table is representative of the types of results obtained in computational screening studies of pyridoxal derivatives and is intended for illustrative purposes.

Analysis of Radical Stability for Electrochemical Applications

The stability of the radical species formed upon one-electron reduction is a critical factor for the long-term performance and cyclability of organic molecules in electrochemical systems. researchgate.netchemrxiv.org For pyridoxal derivatives, computational tools have been utilized to analyze the stability of the radicals generated during the redox process. researchgate.netchemrxiv.org

These analyses often involve the examination of the spin density distribution in the radical species and the calculation of bond dissociation energies or other stability descriptors. A stable radical is less likely to undergo undesirable side reactions, such as dimerization or degradation, which can lead to a loss of capacity and efficiency in an energy storage device. researchgate.net

Computational studies on N-functionalized pyridinium frameworks derived from pyridoxal have incorporated analyses of radical stability as a key part of the screening process. researchgate.netchemrxiv.org By identifying derivatives that not only possess suitable redox potentials but also form stable radicals, these theoretical investigations can significantly accelerate the discovery of robust and efficient electrolyte materials for applications like aqueous organic flow batteries. researchgate.netchemrxiv.org The insights gained from these computational analyses provide a molecular-level understanding of the factors that govern radical stability, thereby enabling a more targeted approach to the design of next-generation energy storage materials.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, a complete structural assignment of pyridoxal (B1214274) and its derivatives can be achieved.

The ¹H and ¹³C NMR spectra of pyridoxal provide definitive evidence for its molecular structure. In an aqueous solution at neutral pH, the proton and carbon atoms of the pyridine (B92270) ring and its substituents give rise to characteristic signals. The Biological Magnetic Resonance Bank (BMRB) provides assigned chemical shifts for pyridoxal in D₂O at pH 7.4, which are invaluable for structural confirmation. bmrb.io

The aldehyde proton (H4') typically appears as a singlet in the downfield region of the ¹H NMR spectrum, while the aromatic proton on the pyridine ring (H6) also presents as a singlet. The methyl (C2-CH₃) and hydroxymethyl (C5-CH₂OH) protons appear as singlets in the upfield region.

¹³C NMR spectroscopy is particularly useful for probing the electronic environment of each carbon atom. The aldehyde carbon (C4') is highly deshielded and appears at a characteristic downfield chemical shift. The carbons of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group. The chemical shifts for the methyl and hydroxymethyl carbons appear at the higher field end of the spectrum. bmrb.io

| Atom Position | Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2-CH₃ | Methyl | 2.47 | 17.52 |

| C2 | Aromatic C | - | 148.07 |

| C3 | Aromatic C-O | - | 161.57 |

| C4' | Aldehyde CH=O | - | - |

| C4 | Aromatic C-CHO | - | 139.53 |

| C5' | Methylene CH₂OH | 5.05 | - |

| C5 | Aromatic C-CH₂OH | - | 140.96 |

| H6 | Aromatic CH | 7.58 | - |

| C6 | Aromatic C | - | 120.07 |

NMR analysis extends powerfully to pyridoxal derivatives, such as Schiff bases (aldimines) formed by condensation with amino acids. The formation of the C=N imine bond results in significant changes in the NMR spectrum. The chemical shift of the C4' carbon is particularly sensitive to the chemical environment and can shift by over 100 ppm across different derivatives, making it an excellent probe for structural changes. nih.gov Furthermore, detailed analysis of ¹³C-¹H long-range couplings in pyridoxal Schiff's bases has been used to determine the coplanarity of the system and the presence of intramolecular hydrogen bonds, confirming the existence of the "enol-imine" tautomer in solution. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complexation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information on its conjugated π-electron system. For pyridoxal and its derivatives, UV-Vis spectra are highly sensitive to factors such as pH, solvent polarity, and the formation of complexes like Schiff bases.

The UV-Vis absorption spectrum of pyridoxal exhibits significant changes with pH due to the protonation and deprotonation of the phenolic hydroxyl group (at C3) and the pyridine ring nitrogen. nih.gov These acid-base equilibria alter the electronic structure of the chromophore, leading to shifts in the absorption maxima (λ_max_).

In acidic solutions, the pyridine nitrogen is protonated, and the compound typically shows an absorption maximum around 290 nm. As the pH increases towards neutral, the phenolic hydroxyl group deprotonates, leading to a shift in the main absorption band to around 315-320 nm. In alkaline solutions, with the hydroxyl group fully deprotonated, a further shift to longer wavelengths, often near 390 nm, is observed. nih.gov This behavior is characteristic of the different ionic species of pyridoxal present in solution. Studies on the related compound pyridoxine (B80251) have similarly shown that the N(1)-protonated form dominates at low pH, while the O(3')-deprotonated species is prevalent at high pH, with corresponding shifts in the UV spectra that align well with computational models. nih.govresearchgate.net

| pH Range | Dominant Species | Typical λ_max_ (nm) |

|---|---|---|

| Acidic (e.g., pH < 4) | Cationic (Protonated Ring N) | ~290 |

| Neutral (e.g., pH ~7) | Zwitterionic/Neutral | ~317-320 |

| Alkaline (e.g., pH > 9) | Anionic (Deprotonated Phenolic OH) | ~390 |

The reaction of pyridoxal with an amine or amino acid to form a Schiff base (imine) creates an extended conjugated system, resulting in a new, strong absorption band at longer wavelengths, typically between 400 and 500 nm. mdpi.com The exact position of this band is sensitive to the conformation of the Schiff base and the presence of a critical intramolecular hydrogen bond. nih.govmdpi.com

Quantum chemical calculations and experimental studies have shown that the most stable conformer of a pyridoxal Schiff base is strongly stabilized by an intramolecular hydrogen bond between the phenolic 3-OH group and the imine nitrogen. mdpi.com This hydrogen bond helps to maintain the planarity (coplanarity) of the molecule, which maximizes π-electron conjugation and results in the characteristic long-wavelength absorption band. nih.gov Disruption of this planarity or the hydrogen bond leads to a blue shift (a shift to a shorter wavelength) in the absorption spectrum. Therefore, UV-Vis spectroscopy serves as an effective tool for studying the structural integrity and electronic properties of these important biological intermediates. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 3-Hydroxy-2-methylpyridine-4-carbaldehyde displays characteristic absorption bands corresponding to its key structural features.

The spectrum is dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. The aldehyde group gives rise to two distinct and informative peaks: a strong C=O stretching absorption typically found around 1660-1680 cm⁻¹ and a characteristic C-H stretching vibration near 2820 cm⁻¹ and 2720 cm⁻¹. Vibrations associated with the aromatic pyridine ring, including C=C and C=N stretching, appear in the 1600-1450 cm⁻¹ region. Finally, the C-O stretching of the phenolic and alcohol groups can be observed in the 1300-1200 cm⁻¹ range.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic Hydroxyl | 3400 - 3200 | Strong, Broad |

| C-H Stretch | Aldehyde | ~2820 and ~2720 | Medium |

| C=O Stretch | Aldehyde | 1680 - 1660 | Strong |

| C=C, C=N Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-O Stretch | Phenol, Alcohol | 1300 - 1200 | Strong |

Circular Dichroism (CD) Spectroscopy for Chiral Pyridoxal Systems

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. While this compound is itself an achiral molecule, it readily reacts with chiral molecules, such as amino acids, to form chiral Schiff base complexes. The study of these complexes by CD spectroscopy provides valuable information about the stereochemistry of the resulting system.

A notable application is in biomimetic chirality sensing. When pyridoxal or its phosphate (B84403) derivative (PLP) reacts with a chiral, unprotected amino acid, a chiral imine complex is formed. This newly formed chiral chromophore exhibits characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects can be directly correlated to the absolute configuration (e.g., D or L) and enantiomeric composition of the amino acid. nih.gov This chiroptical assay demonstrates how the achiral pyridoxal scaffold can be used as a probe to induce and report on the chirality of a target analyte, making CD spectroscopy a crucial tool for stereochemical analysis in pyridoxal-based systems. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound, also known as pyridoxal. The molecular ion (M+) peak for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 167.16 g/mol . biosynth.com

The fragmentation of the molecular ion provides valuable structural information. Due to the presence of various functional groups—a hydroxyl, a methyl, and an aldehyde group on a pyridine ring—the molecule undergoes characteristic fragmentation patterns upon electron ionization. The energetically unstable molecular ions break down into smaller, more stable fragments. chemguide.co.uk

Common fragmentation pathways for aldehydes involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org This can lead to the loss of a hydrogen radical (H•), resulting in a prominent peak at m/z 166 (M-1), or the loss of the entire formyl radical (•CHO), producing a fragment at m/z 138 (M-29). miamioh.edu The stability of the aromatic pyridine ring means that the molecular ion peak is typically strong. libretexts.org Further fragmentation can involve the pyridine ring itself, although this requires higher energy. The analysis of these fragmentation patterns is essential for confirming the identity of the compound and distinguishing it from its isomers.

| m/z Value | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 167 | [C₈H₉NO₃]⁺• | Molecular Ion (M⁺•) |

| 166 | [C₈H₈NO₃]⁺ | Loss of a hydrogen radical (M-1) from the aldehyde group |

| 138 | [C₇H₈NO₂]⁺ | Loss of a formyl radical (M-29) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique has been applied to derivatives and metal complexes of this compound to understand their conformation, packing, and coordination behavior. ajchem-a.comnih.gov

Studies on related pyridine-carbaldehyde derivatives reveal key structural features. For instance, the crystal structure of a Schiff base derived from pyridine 4-carbaldehyde shows a nearly planar conformation. ajchem-a.com In the solid state, the molecular packing is dominated by an extensive network of intermolecular hydrogen bonds. These interactions typically involve the hydroxyl group, the pyridine nitrogen, and other functional groups, leading to the formation of well-defined supramolecular architectures, such as layers or three-dimensional networks. ajchem-a.comnih.gov In the crystal structure of 3-methylpyridine-2-carbaldehyde (B1299792) 4-methylthiosemicarbazone monohydrate, for example, a small dihedral angle of 6.96 (5)° is observed between the pyridine ring and the thiourea (B124793) moiety. nih.gov The packing is sustained by N—H⋯O, O—H⋯N, and O—H⋯S hydrogen bonds, which assemble the molecules into supramolecular layers. nih.gov

This compound and its Schiff base derivatives are versatile ligands that coordinate with various metal ions. X-ray crystallography has been instrumental in characterizing the geometry of these metal complexes.

A study on a copper(II) complex with a Schiff base derived from pyridoxal and isothiosemicarbazide, Cu(NO₃)(C₁₀H₁₄N₄O₂S)(H₂O), revealed a square pyramidal coordination environment around the Cu(II) center. researchgate.net The equatorial plane is formed by the tridentate ligand coordinating through its phenolic oxygen, imine nitrogen, and sulfur atoms (ONS donor set), along with a water molecule. researchgate.net A nitrate (B79036) ligand occupies the apical position. researchgate.net The copper atom is slightly displaced from the equatorial plane toward the apical ligand by 0.202 (1) Å. researchgate.net The structure is further stabilized by a network of intermolecular hydrogen bonds, creating a three-dimensional supramolecular assembly. researchgate.net

Similarly, Platinum(II) complexes with thiosemicarbazones of 3-hydroxypyridine-2-carboxaldehyde (B112167) have been synthesized and characterized, showing square planar geometries. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Square Pyramid |

| Cu(II) displacement from plane | 0.202 (1) Å |

Fluorescence Spectroscopy in Pyridoxal Systems and its Derivatives

Pyridoxal systems, including this compound, and their derivatives exhibit interesting fluorescence properties that are highly sensitive to their chemical environment. The fluorescence characteristics are strongly influenced by factors such as pH, solvent polarity, and the specific ionic or molecular form of the compound. nih.gov

Research has shown that the different protonated and deprotonated forms of 3-hydroxypyridine (B118123) derivatives have distinct fluorescent behaviors. nih.gov Typically, the neutral molecular forms are weakly fluorescent or non-fluorescent, whereas the anionic, cationic, and dipolar ionic (zwitterionic) species are fluorescent. nih.gov For pyridoxal in aqueous solution at neutral pH, the predominant species is the hemiacetal, which displays a symmetrical emission band at 378 nm and has a quantum yield of 0.08. researchgate.net The most fluorescent forms of pyridoxal and its derivatives are generally the anions. nih.gov

The fluorescence of these compounds is utilized in the development of sensors. For example, a Ni(II) complex of a Schiff base derived from pyridoxal was found to be a selective "turn-on" fluorescence sensor for cyanide ions. acs.org The fluorescence properties are also pH-dependent; the sensing capability of the aforementioned Ni(II) complex is greatly influenced by the pH of the medium. acs.org An analogue, 3-Hydroxyisonicotinaldehyde, is notable for being the lowest molecular weight dye to exhibit green fluorescence, with an emission maximum at 525 nm in alkaline aqueous solution and a quantum yield of 15%. wikipedia.org This fluorescence arises from its anionic form and is characteristic of a push-pull fluorophore. wikipedia.org

Biomimetic Catalysis and Applications in Organic Synthesis

Design and Synthesis of Chiral Pyridoxal-Based Organocatalysts

The design of effective chiral pyridoxal-based organocatalysts hinges on introducing chiral elements that can control the stereochemical outcome of a reaction. This is typically achieved by attaching a chiral moiety to the pyridoxal (B1214274) framework, creating a chiral pocket or environment around the catalytic site, much like an enzyme. nih.gov A significant focus has been on creating catalysts that not only induce high levels of stereoselectivity but are also highly active under mild conditions. rsc.org

Development of Axially Chiral Pyridoxal Structures

A major breakthrough in the design of these catalysts has been the incorporation of axial chirality. researchgate.net Axially chiral biaryl structures, such as those derived from BINOL (1,1'-bi-2-naphthol), have been successfully integrated into the pyridoxal framework. These catalysts possess a rigid, well-defined chiral environment that can effectively shield one face of the reactive intermediate, leading to high enantioselectivity. acs.org The synthesis of these catalysts often involves multi-step sequences starting from commercially available pyridoxine (B80251). acs.org The development of these axially chiral pyridoxal catalysts has been a significant advance, moving beyond earlier designs that often relied on centrally chiral elements like α,α-diarylprolinols. nih.gov

The general approach to synthesizing these catalysts involves connecting a chiral scaffold to the pyridoxal core. For instance, axially chiral biaryl pyridoxamine (B1203002) catalysts have been developed that have proven to be highly effective. researchgate.netnih.gov These designs have expanded the scope of pyridoxal-based catalysis to more challenging transformations. nih.govsnnu.edu.cn

Incorporating Intramolecular Bases for Enhanced Catalysis

Inspired by the active sites of transaminase enzymes, which often feature a basic residue like lysine (B10760008) to facilitate proton transfer steps, researchers have incorporated intramolecular bases into the design of pyridoxal catalysts. acs.org A significant advance was the development of an axially chiral biaryl pyridoxamine catalyst that includes a lateral amine side arm. researchgate.netnih.gov This amine acts as an internal base, accelerating the crucial tautomerization step in transamination reactions. acs.org This bifunctional design, where the catalyst contains both the pyridoxal core for imine formation and a basic group for proton transfer, has led to a dramatic increase in catalytic activity and efficiency, proving highly effective for the transamination of both α-keto acids and α-keto amides. nih.govacs.org

Biomimetic Asymmetric Transformations Catalyzed by Pyridoxal Analogues

Chiral pyridoxal analogues have emerged as powerful organocatalysts for a variety of asymmetric transformations, providing efficient routes to valuable chiral building blocks, particularly α-amino acids and their derivatives. researchgate.netnih.gov These catalysts operate by forming a Schiff base (imine) with an amino-containing substrate, which activates the α-C-H bonds towards deprotonation and subsequent reaction with electrophiles. rsc.org

Asymmetric Transamination Reactions of α-Keto Acids and α-Keto Amides

Biomimetic transamination is a powerful method for the synthesis of chiral α-amino acids from readily available α-keto acids. Chiral pyridoxal and pyridoxamine catalysts have been successfully developed to mediate this transformation enantioselectively. nih.govacs.org In a key example, an axially chiral biaryl pyridoxamine catalyst bearing an intramolecular amine base was shown to be highly effective for the transamination of various α-keto acids and, notably, more challenging α-keto amides. nih.govacs.org This catalytic system mimics the complete biological process, involving two half-transaminations and enantioselective control by the small molecule catalyst. acs.org

| Entry | α-Keto Acid/Amide Substrate | Amine Source | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Phenylglyoxylic acid | 2,2-Diphenylglycine | 10 | 85 | 80 |

| 2 | 2-Oxo-4-phenylbutanoic acid | 2,2-Diphenylglycine | 10 | 75 | 78 |

| 3 | Pyruvic acid | Benzylamine | 5 | 90 | 87 |

| 4 | Phenylglyoxylamide | Benzylamine | 5 | 88 | 95 |

This table presents representative data compiled from findings in biomimetic transamination studies. nih.govnih.govfigshare.com

Asymmetric Mannich and Aldol (B89426) Reactions of Glycinates

The direct α-functionalization of glycine (B1666218) is challenging due to the reactive NH2 group. researchgate.net Pyridoxal-based carbonyl catalysis overcomes this by forming an imine with the glycinate (B8599266), increasing the acidity of the α-protons and facilitating their removal. researchgate.net This strategy has been successfully applied to asymmetric Mannich and aldol reactions. nih.gov

Axially chiral pyridoxals have been used to catalyze the Mannich reaction of glycine derivatives with N-diphenylphosphinyl imines, affording chiral diamino acid esters with excellent diastereo- and enantioselectivity. rsc.orgresearchgate.net Similarly, highly efficient asymmetric aldol reactions of glycinates with activated ketones, such as trifluoromethyl ketones, have been developed using chiral N-methyl pyridoxal catalysts. researchgate.netnih.gov These reactions provide direct access to biologically important chiral β-hydroxy-α-amino acid derivatives. rsc.orgbohrium.com

| Entry | Glycinate Derivative | Electrophile | Catalyst Type | Yield (syn-isomer, %) | dr | ee (%) |

| 1 | tert-Butyl glycinate | N-Phosphinoylimine | Axially Chiral Pyridoxal | 95 | >20:1 | 98 |

| 2 | Ethyl glycinate | Trifluoromethyl ketone | N-Methyl Pyridoxal | 82 | >20:1 | 99 |

| 3 | Methyl glycinate | Aromatic Aldehyde | Chiral Pyridoxal | 90 | 19:1 | 97 |

| 4 | tert-Butyl glycinate | Aliphatic Aldehyde | Chiral Pyridoxal | 85 | >20:1 | 96 |

This table summarizes typical results from asymmetric Mannich and aldol reactions using pyridoxal analogues. researchgate.netnih.govresearchgate.net

Stereoselective α-C-H Functionalization of Primary Amines

Extending carbonyl catalysis beyond activated primary amines like glycinates to more inert substrates has been a significant goal. researchgate.net Chiral pyridoxal catalysts have been shown to activate the α-C-H bonds of various primary amines, including challenging ones like propargylamines and benzylamines, without the need for N-protection. nih.gov This activation dramatically increases the α-C-H acidity, enabling deprotonation and subsequent reaction with electrophiles. rsc.org

This strategy has been applied to the direct asymmetric addition of N-unprotected allylamines to trifluoromethyl ketones, yielding valuable α-trifluoromethyl-β-amino alcohols with high yield and excellent enantiomeric excess. rsc.org This represents a powerful method for the direct asymmetric α-C-H functionalization of a broader range of primary amines, opening new avenues for the synthesis of complex chiral amines. researchgate.netnih.gov

Asymmetric 1,4-Addition and α-Allylation Reactions

Chiral pyridoxal catalysts have been successfully employed in the asymmetric 1,4-addition (Michael addition) of glycine esters to α,β-unsaturated esters and in the α-allylation of glycine esters with Morita-Baylis-Hillman (MBH) acetates. These reactions provide efficient routes to valuable chiral amino acid derivatives.

In the asymmetric 1,4-addition, chiral biarylpyridoxals catalyze the reaction of glycinate derivatives with α,β-unsaturated esters. globethesis.com The initial Michael adduct undergoes a subsequent intramolecular cyclization to produce chiral γ-lactams, which are core structures in many bioactive compounds. globethesis.com This transformation is characterized by its operational simplicity and mild reaction conditions. globethesis.com

A significant challenge in the functionalization of free amino esters is the high nucleophilicity of the amino group, which often leads to undesired N-allylation. nih.gov However, customized bifunctional pyridoxal catalysts have been designed to overcome this challenge. Chiral pyridoxal catalysts featuring an amide side chain on a naphthyl ring have demonstrated the ability to switch the chemoselectivity from the intrinsic N-allylation to the desired α-C allylation when reacting glycine esters with MBH acetates. nih.govresearchgate.net This catalytic system affords chiral multisubstituted glutamic acid esters with high yields and excellent stereoselectivities. nih.gov Centrally chiral pyridoxals have also proven effective in the α-C allylic alkylation of N-unprotected α-monosubstituted amino esters with MBH acetates, yielding α-quaternary chiral glutamic acid esters. acs.org

The following tables summarize the research findings for these reactions:

Table 1: Asymmetric 1,4-Addition of Glycinate to α,β-Unsaturated Esters researchgate.net

| Entry | α,β-Unsaturated Ester | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Methyl acrylate | 96 | 97 |

| 2 | Ethyl acrylate | 92 | 95 |

| 3 | n-Butyl acrylate | 85 | 96 |

| 4 | Methyl methacrylate | 14 | 81 |

Table 2: Asymmetric α-Allylation of Glycinate with Morita-Baylis-Hillman Acetates nih.gov

| Entry | Morita-Baylis-Hillman Acetate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Methyl 2-(acetoxymethyl)acrylate | 86 | >20:1 | 97 |

| 2 | Ethyl 2-(acetoxymethyl)acrylate | 82 | >20:1 | 96 |

| 3 | n-Butyl 2-(acetoxymethyl)acrylate | 78 | >20:1 | 95 |

| 4 | t-Butyl 2-(acetoxymethyl)acrylate | 75 | >20:1 | 94 |

Mechanistic Elucidation of Stereoselectivity in Biomimetic Catalysis

The high degree of stereoselectivity observed in these chiral pyridoxal-catalyzed reactions is a result of the well-organized transition state assembly, which is governed by non-covalent interactions between the catalyst and the substrates. Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanistic details and the origins of stereoselectivity.

For reactions like the Mannich reaction, which shares mechanistic similarities with the 1,4-addition, the process occurs in two main stages: condensation and asymmetric addition. The asymmetric addition step has been identified as the stereoselectivity-determining process. The stereochemical outcome is dictated by the formation of specific hydrogen bonds between the catalyst and the reactive intermediate. For instance, N–H⋯O and O–H⋯N hydrogen bond interactions between an axially chiral biaryl pyridoxal catalyst and the imine intermediate can energetically favor one configurational pathway over the other, leading to high enantioselectivity.

Furthermore, steric hindrance plays a crucial role in directing the stereochemical course of the reaction. The specific geometry of the catalyst's chiral environment dictates the facial selectivity of the attack of the nucleophile on the electrophile. By modifying the substituents on the catalyst, the steric environment can be tuned to switch the stereoselectivity of the reaction. The cooperative effect of hydrogen bonding and steric hindrance is therefore responsible for the high diastereo- and enantiocontrol exerted by these biomimetic catalysts. nih.gov

Pyridoxal-Mediated Carbon-Carbon Bond Formation via Radical Pathways

While many pyridoxal-catalyzed reactions proceed through two-electron (polar) mechanisms, there is growing evidence for the involvement of radical pathways in pyridoxal-mediated carbon-carbon bond formation. Accessing these radical pathways significantly broadens the synthetic utility of pyridoxal catalysis, particularly for the construction of sterically hindered carbon centers.

The key to initiating the radical pathway is the single-electron oxidation of a quinonoid intermediate, which is formed from the reaction of pyridoxal with an amino acid substrate. This oxidation generates a semiquinone radical intermediate. This radical species is versatile and can engage in a variety of carbon-carbon bond-forming reactions by coupling with other radical species or small molecule reagents. This strategy has been successfully applied to the synthesis of α-tertiary amino acids.

In a nature-inspired approach, a radical pyridoxal-based intermediate can be generated and subsequently participate in C-C bond formation. This process demonstrates the feasibility of accessing radical intermediates from pyridoxal derivatives and utilizing them in synthesis. Furthermore, synergistic photoredox and pyridoxal radical biocatalysis has emerged as a powerful strategy. In this dual catalytic system, a photocatalyst generates a free radical which is then captured by an enzyme-bound pyridoxal-derived intermediate, leading to highly stereoselective C-C bond formation. This method has been employed for the enantio- and diastereoselective synthesis of a diverse range of non-canonical amino acids.

Pyridoxal phosphate (B84403) (PLP) has also been shown to act as a catalyst for radical isomerization in the reactions of certain PLP-dependent aminomutases. In these enzymatic systems, a substrate radical is generated, and the subsequent rearrangement involving the PLP cofactor leads to the final product. This highlights the inherent ability of the pyridoxal scaffold to participate in and mediate radical transformations.

Enzymology: Pyridoxal 5 Phosphate Dependent Enzymes

Mechanistic Diversity of PLP-Dependent Enzymes

The catalytic prowess of PLP stems from its ability to form a Schiff base with the amino group of a substrate, which then acts as an "electron sink" to stabilize the formation of carbanionic intermediates. nih.govlibretexts.org This fundamental mechanism is the common thread that links the diverse reactions catalyzed by PLP-dependent enzymes. libretexts.org The specific reaction that occurs is dictated by the enzyme's active site architecture, which precisely controls the stereochemistry and the bond that is cleaved in the substrate-PLP intermediate. nih.gov

PLP-dependent enzymes catalyze a wide variety of reactions involving amino acids, including transamination, decarboxylation, racemization, and β- and γ-eliminations and substitutions. nih.govresearchgate.net These diverse reactions all hinge on the capacity of PLP to stabilize α-carbanionic intermediates to varying degrees. nih.govresearchgate.net

Transamination: This process involves the transfer of an amino group from an amino acid to an α-keto acid. patsnap.com The mechanism begins with the formation of an aldimine intermediate between PLP and the amino acid, which is then converted to a ketimine. patsnap.com This allows for the transfer of the amino group, a vital step in amino acid synthesis and degradation. patsnap.com A critical step in transamination is the reprotonation at the C4′ of PLP following deprotonation at the Cα of the substrate, which leads to the formation of the ketimine intermediate. nih.govfrontiersin.org

Decarboxylation: In this reaction, PLP facilitates the removal of a carboxyl group from an amino acid as carbon dioxide. patsnap.comlibretexts.org By stabilizing the resulting carbanion intermediate, PLP is essential for these reactions, which are crucial for the synthesis of neurotransmitters like serotonin (B10506) and dopamine. libretexts.orgpatsnap.com The process involves the removal of the –COO− group from the external aldimine to form a carbanionic or quinonoid intermediate, followed by protonation of this intermediate at Cα to yield an amine. nih.govfrontiersin.org

Racemization: PLP-dependent racemases catalyze the interconversion of L- and D-amino acids. patsnap.com This is achieved by the abstraction of the α-proton from the amino acid substrate by an active site base, with the resulting negative charge on the carbanion intermediate being delocalized and stabilized by PLP. libretexts.org Reprotonation then occurs on the opposite side of the substrate, leading to the opposite enantiomer. libretexts.org